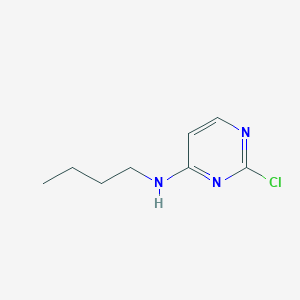

N-Butyl-2-chloropyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the world of organic chemistry. numberanalytics.comstudysmarter.co.uk Its derivatives are ubiquitous in nature, forming the core structure of essential biological molecules such as the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). numberanalytics.comnih.gov The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and in various synthetic compounds with therapeutic applications. nih.govscispace.com

The versatility of the pyrimidine ring in organic synthesis stems from its ability to be functionalized at various positions, allowing for the creation of a diverse array of molecules with a wide range of biological activities. numberanalytics.com The presence of the nitrogen atoms within the ring influences its chemical properties, making it susceptible to various reactions and a key component in the design of new drugs and functional materials. studysmarter.co.ukscispace.com Pyrimidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. scispace.comnih.gov

N-Butyl-2-chloropyrimidin-4-amine as a Versatile Synthetic Scaffold

This compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its utility lies in the differential reactivity of the two substituents on the pyrimidine ring. The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. vaia.comlookchem.com This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles.

The reactivity of the chlorine at the C2 position is enhanced by the presence of the nitrogen atoms in the pyrimidine ring, which can stabilize the intermediate formed during the substitution reaction. vaia.com In contrast, the butylamino group at the C4 position is generally less reactive under the same conditions, allowing for selective functionalization at the C2 position.

A common synthetic route to this compound involves the reaction of 2,4-dichloropyrimidine (B19661) with butylamine (B146782). acs.orgnih.gov In this reaction, the more reactive chlorine at the C4 position is typically displaced first by the amine. However, by controlling the reaction conditions, the regioselectivity can be influenced. For instance, the reaction of 2,4-dichloropyrimidine with an aliphatic amine like butylamine often proceeds readily at room temperature. acs.orgnih.gov

The versatility of this compound as a synthetic scaffold is further demonstrated by its use in the development of kinase inhibitors. acs.org The general synthetic strategy often involves a sequential nucleophilic substitution, first with an aliphatic amine at one position, followed by reaction with another amine at the second chloro-substituted position, often requiring heat and sometimes a catalyst. acs.orgnih.gov

| Property | Value | Source |

| CAS Number | 66229-56-9 | synquestlabs.com |

| Molecular Formula | C8H12ClN3 | synquestlabs.com |

| Molecular Weight | 185.66 g/mol | synquestlabs.com |

| Appearance | White solid | acs.org |

| Melting Point | 180-182 °C | cbijournal.com |

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2,4-dichloropyrimidine, butylamine | Dichloromethane (DCM), room temperature, 16 hours | This compound | 52% | acs.orgnih.gov |

| 2,4-dichloropyrimidine, butylamine | Ethanol, DIPEA, room temperature, 24 hours | This compound | 80% | cbijournal.com |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-chloropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-5-10-7-4-6-11-8(9)12-7/h4,6H,2-3,5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLFFMNKFRZEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N Butyl 2 Chloropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This reaction is particularly facile at positions 2, 4, and 6 of the pyrimidine ring. For N-Butyl-2-chloropyrimidin-4-amine, the chlorine atom at the C2 position serves as a good leaving group, making this site the primary target for nucleophilic attack. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary disruption of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The chlorine atom at the C2 position can be displaced by a wide array of nucleophiles. This transformation is a cornerstone of pyrimidine chemistry, allowing for the synthesis of diverse derivatives. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Amines: Reaction with various primary and secondary amines leads to the formation of 2,4-diaminopyrimidine (B92962) derivatives. These reactions are often carried out by heating the reactants, sometimes in the presence of a base, to yield the substituted product. nih.govnih.gov For instance, reacting this compound with a different amine, such as morpholine (B109124) or aniline, would replace the C2-chlorine with the corresponding amino group. nih.govresearchgate.net

Thiols: Thiolates (RS⁻), generated from thiols in the presence of a base, are potent nucleophiles that readily displace the chlorine atom to form 2-thioether-substituted pyrimidines. acsgcipr.org This reaction is typically performed in a dipolar aprotic solvent like DMF or NMP with a base such as sodium carbonate or potassium carbonate. acsgcipr.org

Alkoxides and Hydroxides: Nucleophiles such as sodium methoxide (B1231860) (NaOCH₃) or sodium hydroxide (B78521) (NaOH) can replace the chlorine to yield 2-methoxy or 2-hydroxy (pyrimidin-2-one) derivatives, respectively.

| Nucleophile (Nu-H) | Reagents/Conditions | Product |

| Ammonia (NH₃) | Heat | N-Butyl-pyrimidine-2,4-diamine |

| Aniline (C₆H₅NH₂) | Heat, Base (e.g., K₂CO₃) | N4-Butyl-N2-phenylpyrimidine-2,4-diamine |

| Ethanethiol (C₂H₅SH) | Base (e.g., NaH), DMF | N-Butyl-2-(ethylthio)pyrimidin-4-amine |

| Sodium Methoxide (NaOCH₃) | Methanol, Heat | N-Butyl-2-methoxypyrimidin-4-amine |

A representative table of potential SNAr reactions.

The rate and feasibility of the SNAr reaction are heavily influenced by the electronic properties of the substituents on the pyrimidine ring.

Activating Groups: The two ring nitrogen atoms are powerful electron-withdrawing features that significantly activate the ring for nucleophilic attack, making chloropyrimidines much more reactive than corresponding chlorobenzenes. wikipedia.orgnih.gov 2-Chloropyrimidine (B141910), for example, is estimated to be 10⁸ times more reactive than 2-chloropyridine. nih.gov

Leaving Group: The reactivity order for halogen leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by a more electronegative substituent that increases the electrophilicity of the carbon atom. wikipedia.org

N-Butylamino Group: The N-butylamino group at the C4 position is an electron-donating group (EDG) through resonance, which can provide electron density to the ring. Generally, EDGs deactivate aromatic rings towards nucleophilic attack. wikipedia.org However, its position relative to the C2 reaction site means its deactivating effect is modest. The primary drivers of reactivity remain the inherent electron deficiency of the pyrimidine ring and the presence of the C2-chloro leaving group.

Transformations Involving the Amino Group

The exocyclic N-butylamino group possesses its own nucleophilic and reactive character, allowing for a range of chemical transformations independent of the C2-chlorine.

The secondary amine functionality of the N-butylamino group can undergo further substitution reactions.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides in the presence of a strong base. nih.gov For instance, treatment with a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine, followed by the addition of an alkylating agent like methyl iodide, would yield the corresponding N-butyl-N-methyl-2-chloropyrimidin-4-amine. researchgate.netla-press.org

N-Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270). acs.orgnih.gov This reaction forms an amide linkage, for example, producing N-(N-butyl-2-chloropyrimidin-4-yl)acetamide upon reaction with acetyl chloride. Such N-acylation reactions are fundamental in organic synthesis for protecting amino groups or for building more complex molecular architectures. mdpi.com

The nitrogen atoms within the molecule, both in the ring and in the exocyclic amine, are susceptible to oxidation. In contrast, the reduction of the amino group is less common.

Oxidation: Oxidation of aminopyrimidines can lead to several products. Mild oxidation, for instance with reagents like 3-chloroperbenzoic acid (m-CPBA), can lead to the formation of pyrimidine N-oxides, where one of the ring nitrogens is oxidized. nih.gov Oxidation can also potentially affect the exocyclic amino group, though this is less common than ring N-oxidation. In some contexts, oxidation of aminopyrimidines can yield fluorescent derivatives. wikipedia.org

Reduction: The reduction of an exocyclic amino group on a pyrimidine ring is not a typical transformation under standard catalytic hydrogenation conditions, which are more likely to affect other functional groups or potentially the aromatic ring under harsh conditions. Specific literature on the direct reduction of the C-N bond of the N-butylamino group in this compound is scarce.

The secondary amino group can react with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form an N-nitroso derivative. wikipedia.orgyoutube.com

The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen of the N-butylamino group. youtube.com

This compound + HNO₂ → N-Butyl-N-nitroso-2-chloropyrimidin-4-amine + H₂O

The resulting N-nitrosamines are stable compounds but can undergo further reactions. Under strong acidic conditions, aryl nitrosamines can sometimes undergo the Fischer-Hepp rearrangement to form C-nitroso compounds, although this is more typical for N-nitrosoanilines. wikipedia.org It is also known that in some pyrimidine systems, nitrosation at an exocyclic amino group can be followed by diazotization and hydrolysis under specific conditions. thieme-connect.com

Reactivity of the Pyrimidine Nitrogen Atoms

The pyrimidine ring is characterized as a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic feature generally reduces the basicity of the ring nitrogens compared to pyridine. wikipedia.org The reactivity of these nitrogen atoms towards metal centers is a critical aspect of the molecule's potential to form coordination complexes.

The two nitrogen atoms within the pyrimidine ring of this compound are, in principle, capable of donating their lone pairs of electrons to a metal center, thereby acting as ligands. However, the electronic environment of each nitrogen is distinct, which would influence their coordination affinity. The N1 and N3 atoms possess different steric and electronic environments that dictate their potential to coordinate with metal ions.

The presence of the chloro group at the 2-position, adjacent to N1 and N3, is expected to exert a significant steric and electronic influence. Sterically, the chlorine atom could hinder the approach of a metal ion to the adjacent nitrogen atoms. Electronically, the inductive effect of the chlorine atom would further decrease the electron density and basicity of the ring nitrogens, potentially weakening their donor capability.

In related aminopyrimidine systems, coordination to metal ions like Ag(I) has been observed, leading to the formation of coordination polymers. acs.orgsciencenet.cn In these cases, the pyrimidine nitrogen atoms are key to the formation of the extended network structures. However, a study on the parent compound, 2-chloropyrimidin-4-amine, noted that the formation of coordination complexes was "yet unreachable," suggesting that the chloro-substituent presents a significant challenge to complexation. nih.gov This challenge would likely extend to the N-butyl derivative.

Should coordination occur, the N-butylamino group at the 4-position could also play a role, either through direct interaction with the metal or through its influence on the electronic properties of the pyrimidine ring.

Due to the lack of specific experimental data, a definitive description of the coordination complexes of this compound cannot be provided. Further research would be necessary to isolate and characterize such complexes to determine their structural and electronic properties.

Aminopyrimidines are recognized for their potential to act as bridging ligands, connecting two or more metal centers to form coordination polymers or discrete polynuclear complexes. chemrxiv.org The two nitrogen atoms of the pyrimidine ring can coordinate to different metal ions, facilitating the construction of extended architectures. The structure and properties of these materials are influenced by the nature of the metal ion, the substituents on the pyrimidine ring, and the presence of other coordinating ligands. acs.orgsciencenet.cn

In the context of this compound, the potential for it to act as a bridging ligand is theoretically plausible. The N1 and N3 atoms could bridge two metal centers. However, the aforementioned steric and electronic effects of the 2-chloro substituent would be a critical factor. The steric bulk of the chlorine atom might favor coordination at the less hindered nitrogen atom or could lead to distorted coordination geometries if bridging does occur.

Despite this theoretical potential, there is a clear absence of published studies demonstrating the use of this compound as a bridging ligand in the synthesis of coordination polymers or other multinuclear architectures. The challenges in forming even simple coordination complexes with the parent 2-chloropyrimidin-4-amine suggest that its application as a bridging ligand would be even more synthetically demanding. nih.gov

Future investigations into the reactivity of this compound with various metal precursors under different reaction conditions would be required to explore its capacity to form bridging ligand architectures and to characterize the resulting materials.

Derivatization and Analog Synthesis from the N Butyl 2 Chloropyrimidin 4 Amine Scaffold

Synthesis of Substituted N-Butylpyrimidin-4-amines

The chlorine atom at the 2-position of the N-butyl-2-chloropyrimidin-4-amine scaffold is a key functional handle for introducing molecular diversity. This electrophilic center readily undergoes nucleophilic substitution reactions, enabling the attachment of a wide range of functionalities.

Introduction of Diverse Amine, Heteroaromatic, and Phenolic Moieties

Nucleophilic aromatic substitution (SNAr) reactions provide a straightforward method for displacing the chloro group with various nucleophiles. The reaction of this compound with a diverse set of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, leads to the corresponding 2-amino-N-butylpyrimidin-4-amine derivatives. Similarly, reaction with heteroaromatic thiols or phenols under basic conditions can introduce heteroarylthio or aryloxy groups at the 2-position.

The introduction of these varied moieties can significantly influence the physicochemical and biological properties of the resulting molecules. For instance, the incorporation of piperazine (B1678402) and other cyclic amine fragments is a common strategy in drug design. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Aniline | N2-Aryl-N4-butylpyrimidine-2,4-diamine |

| Secondary Amine | Piperazine | 2-(Piperazin-1-yl)-N-butylpyrimidin-4-amine |

| Heteroaromatic Thiol | 2-Mercaptobenzothiazole | 2-(Benzo[d]thiazol-2-ylthio)-N-butylpyrimidin-4-amine |

| Phenol | Phenol | N-Butyl-2-phenoxypyrimidin-4-amine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly effective for C-C and C-N bond formation. lumenlearning.comfiveable.melibretexts.org The chloro-substituted pyrimidine (B1678525) ring of this compound is an excellent substrate for these transformations. thieme.de

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. lumenlearning.com This method is widely used to synthesize biaryl and heteroaryl-substituted pyrimidines. nih.gov The general catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the synthesis of 2-amino-substituted pyrimidines from a broader range of amines than traditional SNAr reactions, including less nucleophilic anilines and various heterocyclic amines. The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the method of choice. libretexts.org This reaction couples the chloropyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 2: Overview of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Pd(0) catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, base |

Formation of Fused and Polycyclic Pyrimidine Systems

The this compound scaffold can also serve as a precursor for the construction of more complex, fused heterocyclic systems. These polycyclic structures are prevalent in numerous biologically active molecules.

Construction of Pyrimidopyrimidines and Analogous Bicyclic Compounds

Pyrimidopyrimidines, which consist of two fused pyrimidine rings, exist as four different structural isomers. researchgate.net The synthesis of these systems often involves the cyclization of appropriately substituted pyrimidine precursors. Starting from this compound, a common strategy involves the introduction of a reactive group at an adjacent position, which can then participate in a ring-closing reaction. For example, amination of the chloro position followed by functionalization of the amino group and subsequent cyclization can lead to pyrimido[1,2-a]pyrimidine derivatives. researchgate.net Multicomponent reactions, such as the Biginelli reaction, also provide efficient routes to tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are recognized as important scaffolds in medicinal chemistry, often acting as purine (B94841) bioisosteres. nih.govnih.gov The synthesis of these derivatives from this compound can be achieved through a multi-step sequence. A key step often involves the reaction with hydrazine (B178648) to introduce a hydrazinyl group at the 2-position. This intermediate can then be cyclized with a suitable three-carbon electrophile, such as a β-ketoester, to form the pyrazole (B372694) ring fused to the pyrimidine core. derpharmachemica.com The resulting pyrazolo[3,4-d]pyrimidine can be further functionalized. For instance, alkylating agents can be used to introduce diverse groups at position 1 of the pyrazolopyrimidine core. nih.gov

Pathways to Pyrrolo[2,3-d]pyrimidine Systems

The pyrrolo[2,3-d]pyrimidine scaffold is another privileged heterocyclic motif. nih.govnih.gov A common synthetic route to this system involves the Sonogashira coupling of a 5-halopyrimidine with a terminal alkyne, followed by an intramolecular cyclization. To apply this to the this compound system, an additional halogenation step at the 5-position of the pyrimidine ring would be necessary. Subsequent Sonogashira coupling and cyclization would then afford the desired pyrrolo[2,3-d]pyrimidine core. Alternatively, domino C-N coupling/hydroamination reactions of alkynylated uracils with anilines have been developed for the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org

Table 3: Fused Heterocyclic Systems from Pyrimidine Scaffolds

| Fused System | Key Synthetic Strategy | Starting Material Type |

| Pyrimidopyrimidine | Intramolecular cyclization, Multicomponent reactions | Substituted pyrimidines |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine reaction followed by cyclization with a 1,3-dielectrophile | Chloropyrimidine |

| Pyrrolo[2,3-d]pyrimidine | Sonogashira coupling followed by intramolecular cyclization | Halogenated pyrimidine |

This compound as a Key Intermediate in Complex Molecule Synthesis

This compound is a versatile heterocyclic building block valued in synthetic organic chemistry for its role as a precursor in the creation of more complex molecules. Its structure, featuring a pyrimidine core with a reactive chlorine atom at the C2 position and a butylamino group at the C4 position, allows for a variety of chemical transformations. The electron-withdrawing nature of the pyrimidine ring activates the C2-chlorine atom for nucleophilic substitution, while the nitrogen atoms in the ring and the exocyclic amine provide sites for further functionalization and hydrogen bonding interactions. This combination of features makes it a crucial intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries, as well as for the development of novel heterocyclic systems.

Role in the Preparation of Pharmaceutical Intermediates

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, particularly in the realm of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. This compound serves as a key starting material for a variety of kinase inhibitors by enabling the introduction of diverse substituents at the C2 position, a critical region for binding to the ATP-binding site of many kinases.

The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the C2-chloro group. This reaction allows for the coupling of various nucleophiles, most commonly anilines or other amino-heterocycles, to the pyrimidine core. This modular approach facilitates the rapid generation of libraries of compounds for drug discovery screening. For instance, derivatives of pyrido[2,3-d]pyrimidine, known to act as Epidermal Growth Factor Receptor (EGFR) inhibitors, can be synthesized from chloropyrimidine precursors. The general synthetic route involves the reaction of the chloropyrimidine with an appropriate amine, followed by further cyclization steps to construct the fused ring system.

Below is a representative table of pharmaceutical intermediates that can be synthesized using the this compound scaffold.

| Target Intermediate Class | Reaction Type | Reagent Example | Resulting Structure | Therapeutic Target (Example) |

| 2-Anilino-4-butylaminopyrimidines | Nucleophilic Aromatic Substitution (SNAr) | Substituted Aniline | N2-Aryl-N4-butylpyrimidine-2,4-diamine | Protein Kinases (e.g., EGFR, CDK) |

| N-Alkyl/Aryl-N'-butyl-pyrimidine-2,4-diamines | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amine | N2,N4-Disubstituted Pyrimidine-2,4-diamine | Various Enzymes/Receptors |

| Pyrido[2,3-d]pyrimidine Precursors | SNAr followed by Cyclization | 2-Aminonicotinic acid derivatives | Fused Heterocyclic System | EGFR Kinase |

Utilization in Agrochemical Precursor Synthesis

The pyrimidine heterocycle is also a core component in many agrochemicals, including herbicides, fungicides, and insecticides. The synthetic utility of this compound extends to this field, where it can be used as a precursor to develop new crop protection agents. The reactivity of the C2-chloro substituent is again the key feature, allowing for the introduction of various toxophores or moieties that modulate the compound's physical properties, such as solubility and soil mobility.

For example, certain classes of herbicides are based on phenyl-aminopyrimidine structures. The synthesis of these compounds can be achieved by the reaction of a chloropyrimidine with a substituted aniline. While specific public-domain examples starting directly from this compound are not prevalent, the synthetic routes are well-established for analogous compounds. Patent literature describes the synthesis of pyridinylurea compounds, a class of plant growth regulators, from chloro-aminopyridine precursors. googleapis.com This highlights a plausible pathway where this compound could be reacted with an appropriate isocyanate or carbamate (B1207046) to generate novel urea-based agrochemicals.

The following table illustrates the potential application of this compound in the synthesis of agrochemical precursors based on established pyrimidine chemistry.

| Agrochemical Class | Reaction Type | Potential Reagent | Resulting Precursor Structure | Potential Application |

| Pyrimidinyl Ether Herbicides | Nucleophilic Aromatic Substitution (SNAr) | Substituted Phenol | 2-Aryloxy-4-butylaminopyrimidine | Herbicide |

| Pyrimidinyl Thioether Fungicides | Nucleophilic Aromatic Substitution (SNAr) | Substituted Thiophenol | 2-(Arylthio)-4-butylaminopyrimidine | Fungicide |

| Pyrimidinyl Urea Derivatives | Nucleophilic Substitution | Phenyl Isocyanate | 1-Aryl-3-(4-(butylamino)pyrimidin-2-yl)urea | Plant Growth Regulator/Herbicide |

Building Block for Novel Heterocyclic Architectures

Beyond its role in synthesizing direct analogues of known active molecules, this compound is a valuable building block for constructing novel and complex heterocyclic architectures. The reactive C2-chloro group is amenable to a range of modern cross-coupling reactions, significantly expanding its synthetic potential beyond simple nucleophilic substitution.

One of the most powerful methods employed is the Sonogashira coupling, a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between the C2 position of the pyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction introduces an alkynyl substituent, which can then undergo further transformations, such as cyclizations, to build fused ring systems. The Sonogashira reaction is typically carried out under mild conditions, tolerating a wide variety of functional groups. nih.govlibretexts.org

Furthermore, the aminopyrimidine core can be a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.netnih.gov Synthetic strategies often involve an initial modification at the C2 position, followed by reactions that build a new ring onto the existing pyrimidine scaffold. For example, a Sonogashira coupling to introduce an alkyne could be followed by an intramolecular cyclization to yield a fused pyridopyrimidine. These complex heterocyclic structures are of great interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

The table below summarizes key reactions used to elaborate the this compound scaffold into more complex structures.

| Reaction Name | Catalysts/Reagents | Type of Bond Formed | Resulting Structure Type |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, Amine base | C(sp2)-C(sp) | 2-Alkynyl-4-butylaminopyrimidine |

| Suzuki Coupling | Pd catalyst, Base (e.g., K2CO3) | C(sp2)-C(sp2) | 2-Aryl/Vinyl-4-butylaminopyrimidine |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP), Base | C(sp2)-N | N2-Aryl/Alkyl-N4-butylpyrimidine-2,4-diamine |

| Annulation Reactions | Various (e.g., via intramolecular cyclization of a C2-substituent) | C-C or C-N (ring-forming) | Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) |

Spectroscopic and Structural Characterization of N Butyl 2 Chloropyrimidin 4 Amine and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional moieties.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The IR spectrum of N-Butyl-2-chloropyrimidin-4-amine is expected to exhibit characteristic absorption bands corresponding to its key structural features: the pyrimidine (B1678525) ring, the secondary amine, the butyl group, and the carbon-chlorine bond.

N-H Vibrations : The secondary amine (N-H) group gives rise to a distinct stretching vibration in the region of 3350-3310 cm⁻¹. This band is typically of medium intensity and is a key indicator of the amino substituent. An N-H bending vibration is also anticipated in the 1650-1580 cm⁻¹ region.

C-H Vibrations : The aliphatic butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the range of 2960-2850 cm⁻¹. These are usually strong and sharp absorptions. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1465-1375 cm⁻¹ region.

Pyrimidine Ring Vibrations : The pyrimidine ring exhibits a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing vibrations can also be observed at lower frequencies.

C-N and C-Cl Vibrations : The C-N stretching vibration of the aromatic amine is anticipated in the 1335-1250 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region of the spectrum.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3310 | N-H Stretch | Secondary Amine |

| 2960-2850 | C-H Stretch | Butyl Group (CH₂, CH₃) |

| 1650-1580 | N-H Bend | Secondary Amine |

| 1600-1400 | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1465-1375 | C-H Bend | Butyl Group (CH₂, CH₃) |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 800-600 | C-Cl Stretch | Chloro Substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound will display distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Pyrimidine Protons : The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the amino group.

N-H Proton : The proton attached to the nitrogen of the secondary amine will likely appear as a broad singlet or a triplet, depending on the solvent and concentration. Its chemical shift can vary but is generally expected in the δ 5.0-7.0 ppm range.

Butyl Group Protons : The protons of the n-butyl group will exhibit characteristic signals in the aliphatic region (δ 0.9-3.5 ppm).

The terminal methyl (CH₃) group will appear as a triplet around δ 0.9 ppm.

The two methylene (B1212753) (CH₂) groups in the middle of the chain will appear as multiplets (sextet and quintet) between δ 1.3 and 1.7 ppm.

The methylene (CH₂) group attached to the nitrogen atom will be the most downfield of the butyl protons, appearing as a triplet around δ 3.4 ppm due to the deshielding effect of the adjacent nitrogen.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | Pyrimidine H-6 |

| ~ 6.2 - 6.4 | Doublet | 1H | Pyrimidine H-5 |

| ~ 5.0 - 7.0 | Broad Singlet/Triplet | 1H | N-H |

| ~ 3.4 | Triplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 1.5 - 1.7 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 1.3 - 1.5 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Pyrimidine Carbons : The carbon atoms of the pyrimidine ring will resonate in the downfield region of the spectrum (δ 150-170 ppm). The carbon atom bonded to the chlorine (C-2) is expected to be significantly deshielded. The carbon atom attached to the amino group (C-4) will also be in this region, as will the other ring carbons.

Butyl Group Carbons : The carbon atoms of the butyl group will appear in the upfield, aliphatic region of the spectrum (δ 10-50 ppm).

The terminal methyl carbon will be the most upfield signal, around δ 13-14 ppm.

The two internal methylene carbons will appear in the δ 20-35 ppm range.

The methylene carbon directly attached to the nitrogen will be the most downfield of the butyl carbons, around δ 40-45 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 | C-4 |

| ~ 162 | C-2 |

| ~ 157 | C-6 |

| ~ 98 | C-5 |

| ~ 43 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 31 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 20 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 14 | N-CH₂-CH₂-CH₂-CH₃ |

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to establish the connectivity within the butyl chain and the coupling between the pyrimidine protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection of the butyl group to the pyrimidine ring via the nitrogen atom and for assigning the quaternary carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

For this compound, the molecular ion peak (M⁺) would be expected, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl group is a common fragmentation for amines. This would result in the loss of a propyl radical to give a prominent fragment ion.

Loss of the Butyl Group : Cleavage of the N-C bond connecting the butyl group to the pyrimidine ring.

Fragmentation of the Pyrimidine Ring : The pyrimidine ring can undergo characteristic fragmentation, often involving the loss of small molecules like HCN.

The analysis of these fragment ions allows for the confirmation of the different structural components of this compound.

Determination of Molecular Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular mass and elemental composition of a compound. For this compound, the molecular formula is established as C₈H₁₂ClN₃. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Molecular Mass and Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 |

| Hydrogen | H | 1.008 | 12 | 12.096 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Total | | | | 185.658 |

Note: The table presents the average molecular weight. High-resolution mass spectrometry would yield a more precise monoisotopic mass.

Experimentally, techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be employed to obtain the mass spectrum of the compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound. For this compound, this peak would be observed at an m/z (mass-to-charge ratio) value corresponding to its molecular weight.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

For this compound, the fragmentation is influenced by the stability of the resulting ions. Key fragmentation pathways would likely involve the cleavage of the N-butyl group and fragmentation of the pyrimidine ring.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. For the N-butyl group, this would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment.

Loss of Butyl Group: The entire butyl group could be cleaved, resulting in a fragment corresponding to the 2-chloropyrimidin-4-amine cation.

Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, although this often results in more complex patterns.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₈H₁₂ClN₃]⁺ | 185/187 |

| [M - C₃H₇]⁺ | [C₅H₅ClN₃]⁺ | 142/144 |

| [M - C₄H₉]⁺ | [C₄H₃ClN₃]⁺ | 128/130 |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1, which is a characteristic signature in the mass spectrum.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

For this compound, it is expected that the pyrimidine core would also be largely planar. The butyl group, being flexible, could adopt various conformations. The precise bond lengths and angles within the pyrimidine ring would be influenced by the electronic effects of the chloro and N-butylamino substituents.

Table 3: Representative Crystal Data for a Related Pyrimidine Derivative (2-Chloropyrimidin-4-amine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄ClN₃ |

| Molecular Weight | 129.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8316 |

| b (Å) | 11.8651 |

| c (Å) | 12.7608 |

| β (°) | 100.886 |

| Volume (ų) | 569.70 |

Data obtained from studies on 2-chloropyrimidin-4-amine and is illustrative for the core structure. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The bulky N-butyl group in this compound would be expected to play a significant role in dictating the crystal packing, potentially leading to less dense packing compared to its non-alkylated counterpart nih.gov.

In the crystal structure of 2-chloropyrimidin-4-amine, molecules are linked to form dimers through hydrogen bonds nih.govresearchgate.net. These dimers are then further connected into a larger network. For the N-butyl derivative, the presence of the alkyl chain might disrupt or alter these packing motifs, potentially leading to different crystalline forms (polymorphs).

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding is a critical intermolecular interaction that significantly influences the structure and properties of crystalline solids. In pyrimidine derivatives containing amino groups, N—H···N and N—H···Cl hydrogen bonds are common.

In the case of 2-chloropyrimidin-4-amine, the crystal structure reveals that molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers nih.govresearchgate.net. These dimers are further connected into a two-dimensional network nih.gov.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of N Butyl 2 Chloropyrimidin 4 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like N-Butyl-2-chloropyrimidin-4-amine.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and various electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. wjarr.com For pyrimidine (B1678525) derivatives, these calculations have shown that they can be highly reactive, with energy gaps that are significantly lower than other compounds. wjarr.com

The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is critical for understanding how this compound might interact with other molecules or biological targets.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar pyrimidine derivatives.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govjchemrev.com By calculating the electronic transitions between molecular orbitals, TD-DFT can estimate the absorption wavelengths (λmax) and oscillator strengths. nih.gov For pyrimidine derivatives, studies have shown good agreement between theoretical spectra computed with TD-DFT and experimental spectra. nih.gov

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can also be simulated. By calculating the vibrational frequencies corresponding to different normal modes of the molecule, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations.

Computational Studies of Reaction Mechanisms and Transition States

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution. Computational studies can model the reaction pathway of such substitutions, for example, with another amine or a thiol.

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. This information is crucial for optimizing reaction conditions and predicting the formation of different products.

Molecular Modeling and Simulations

While quantum mechanical calculations focus on the detailed electronic structure, molecular modeling and simulations are used to explore the larger-scale dynamics and interactions of molecules.

Conformational Analysis of N-Butyl Substituent

Conformational analysis can be performed using molecular mechanics force fields or DFT. By systematically rotating the rotatable bonds of the butyl chain and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformations. Molecular dynamics simulations can further explore the conformational space by simulating the movement of the atoms over time, providing insights into the flexibility of the butyl group under different conditions. The Thorpe-Ingold effect, for instance, highlights how substituent size and conformation can influence reaction pathways.

Investigation of Intermolecular Interactions

The way this compound interacts with other molecules is key to its function in various applications. Molecular modeling can be used to study these intermolecular interactions, which include hydrogen bonding, halogen bonding, and van der Waals forces.

The amino group on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms within the ring can act as hydrogen bond acceptors. The chlorine atom can participate in halogen bonding, an interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, if this compound is being investigated as a potential drug candidate, docking studies can simulate its binding to the active site of a target protein. These simulations provide information on the binding affinity and the specific interactions that stabilize the complex.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Donor/Acceptor Site | Significance |

| Hydrogen Bond | Amino group (donor), Pyrimidine nitrogens (acceptors) | Crucial for binding to biological targets and self-assembly. |

| Halogen Bond | Chlorine atom (acceptor) | Influences crystal packing and interactions with electron-rich sites. |

| π-π Stacking | Pyrimidine ring | Contributes to the stability of molecular aggregates. |

| Hydrophobic Interactions | Butyl group | Important for binding in nonpolar pockets of proteins. |

Note: This table outlines the types of interactions that are theoretically possible for this molecule.

In Silico Analysis of Ligand-Target Interactions (Excluding Clinical Outcomes)

Computational methods, particularly molecular docking and binding energy calculations, are instrumental in modern drug discovery. For this compound, its role as a building block for diaminopyrimidine-based inhibitors, such as those targeting FMS-like tyrosine kinase 3 (FLT3), provides a framework for understanding its hypothetical binding contributions. nih.govacs.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, in this case, an enzyme's active site. Although specific docking studies for this compound are not detailed in available research, the broader class of pyrimidine derivatives has been extensively studied for their interactions with various kinases. nih.govnih.gov Kinases, such as cyclin-dependent kinase 2 (CDK2) and FLT3, are common targets for pyrimidine-based inhibitors due to the ability of the pyrimidine scaffold to form key hydrogen bonds within the ATP-binding pocket. nih.govacs.orgresearchgate.net

In studies of diaminopyrimidine FLT3 inhibitors derived from this compound, the pyrimidine core consistently orients itself to interact with the hinge region of the kinase domain. acs.org This region is crucial for the binding of the natural substrate, ATP. The N1 and N3 atoms of the pyrimidine ring are often predicted to act as hydrogen bond acceptors with backbone amide groups of key amino acid residues in the hinge. For instance, in many kinase-inhibitor complexes, this interaction involves residues like cysteine.

The N-butyl group attached to the C4 position of the pyrimidine ring likely extends into a hydrophobic pocket within the enzyme's active site. The 2-chloro substituent, while a reactive site for further chemical modification, also contributes to the electronic properties of the pyrimidine ring, influencing its binding affinity.

Table 1: Predicted Interactions of Pyrimidine-Based Ligands with Kinase Active Sites

| Ligand/Fragment | Enzyme Target | Key Interacting Residues (Predicted) | Type of Interaction |

| Pyrimidine Core | Kinases (general) | Hinge Region Residues (e.g., Cys) | Hydrogen Bonding |

| N-Butyl Group | Kinases (general) | Hydrophobic Pocket | Van der Waals, Hydrophobic |

| 2-Chloro Group | Kinases (general) | Modulates Ring Electronics | Electronic Influence |

This table is a generalized representation based on docking studies of pyrimidine derivatives and may not reflect the precise interactions of this compound itself.

Binding energy calculations provide a quantitative estimate of the affinity between a ligand and its target. These calculations often complement molecular docking studies by ranking potential ligands and predicting their potency. For pyrimidine-based kinase inhibitors, binding energies are influenced by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The contribution of the N-butyl group to the binding energy would primarily be through favorable hydrophobic interactions. The flexibility of the butyl chain allows it to adopt a conformation that maximizes contact with nonpolar residues in the binding pocket, displacing water molecules and contributing favorably to the binding free energy.

Table 2: Estimated Contribution of Moieties to Binding Energy in Pyrimidine-Based Kinase Inhibitors

| Molecular Moiety | Type of Interaction | Estimated Energy Contribution |

| Pyrimidine Ring Nitrogens | Hydrogen Bonding | High (Favorable) |

| N-Butyl Chain | Hydrophobic Interactions | Moderate (Favorable) |

| 2-Chloro Substituent | Electronic Effects | Low to Moderate |

The data in this table are estimations based on general principles of molecular interactions and findings from related pyrimidine inhibitors.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization in Coordination Chemistry

The field of coordination chemistry leverages molecules known as ligands, which bind to a central metal ion to form a coordination complex. The electronic and structural properties of N-Butyl-2-chloropyrimidin-4-amine make it a promising candidate for such applications, from discrete metal complexes to extended coordination polymers.

This compound possesses multiple potential coordination sites, primarily the nitrogen atoms of the pyrimidine (B1678525) ring. These sites can donate lone pairs of electrons to a metal center, forming stable coordination bonds. While specific, published examples of metal complexes formed directly with this compound are not extensively documented in leading research, the coordination potential of the closely related 4-aminopyrimidine (B60600) scaffold is well-recognized.

The formation of such complexes can be investigated through various spectroscopic and analytical techniques. For instance, the coordination of a metal ion to the pyrimidine nitrogen atoms would likely induce shifts in the characteristic peaks of the molecule in FT-IR and NMR spectra. New low-frequency bands in the FT-IR spectrum would suggest the formation of metal-nitrogen bonds. researchgate.net The stability and geometry of these potential complexes are influenced by the nature of the metal ion and the steric hindrance imposed by the n-butyl group.

Table 1: Potential Coordination Sites and Expected Analytical Shifts for Metal Complexation

| Potential Coordination Site | Type of Interaction | Expected Analytical Evidence |

| Pyrimidine Ring Nitrogen | Lewis base donation to metal ion | Shift in 1H and 13C NMR signals of the pyrimidine ring. |

| Pyrimidine Ring Nitrogen | Lewis base donation to metal ion | Appearance of new Metal-Nitrogen (M-N) vibrational bands in the low-frequency region (e.g., 450-460 cm-1) of the FT-IR spectrum. researchgate.net |

| Amino Group Nitrogen | Hydrogen bonding or secondary coordination | Broadening or shift of the N-H stretch in the FT-IR spectrum. |

Coordination polymers are extended networks of metal ions linked by organic ligands. The bifunctional nature of pyrimidine-based ligands makes them excellent candidates for constructing these materials. The parent compound, 2-chloropyrimidin-4-amine, has been noted as a building block of interest for forming coordination polymers due to its two nitrogen donor atoms and a hydrogen-bond-donating amine group. nih.gov

This compound could function as a bridging ligand, where its two ring nitrogens coordinate to different metal centers, propagating a polymeric network. The n-butyl group would decorate the polymer's backbone, influencing its solubility, packing, and interlayer spacing. While research into coordination polymers specifically utilizing this compound is an emerging area, the principle has been demonstrated with other pyrimidine derivatives. The chlorine atom at the C2 position adds another layer of functionality, offering a site for post-synthetic modification of the resulting polymer.

Role in Advanced Organic Synthesis Methodologies

The structural attributes of this compound make it a highly valuable starting material or scaffold for constructing diverse and complex organic molecules. Its reactivity is central to its application in combinatorial chemistry and the synthesis of functional materials.

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov These libraries are then screened for desired properties, particularly in drug discovery. This compound is an ideal scaffold for such syntheses due to the reactivity of the chlorine atom at the C2 position.

The chlorine atom can be readily displaced by a wide variety of nucleophiles in substitution reactions. By reacting the scaffold with a collection of different amines, alcohols, or thiols, a diverse library of 2,4-disubstituted pyrimidines can be generated. This approach allows for systematic variation of the substituent at the C2 position while retaining the N-butyl group at the C4 position, enabling the exploration of structure-activity relationships. The synthesis can be performed using parallel solution-phase or solid-phase techniques to improve efficiency and automation. acs.org

Table 2: Example of a Combinatorial Synthesis Scheme

| Step | Reaction Type | Reagents | Resulting Structure |

| Scaffold | - | This compound | Pyrimidine ring with N-butyl at C4 and Cl at C2 |

| Library Generation | Nucleophilic Aromatic Substitution | Library of diverse nucleophiles (R-NH2, R-OH, R-SH) | Library of pyrimidines with N-butyl at C4 and various R-N-, R-O-, or R-S- groups at C2 |

| Purification | Chromatography or Liquid-Liquid Partition | Standard solvents | Purified library members for screening |

This methodology has been successfully applied to other pyrimidine-based scaffolds to create libraries for biological screening. acs.orgnih.gov For instance, a study on a different template demonstrated the use of n-butylamine as one of the building blocks in generating an amine library via reductive amination, highlighting the utility of such components in combinatorial synthesis. core.ac.uk

Beyond its use in combinatorial libraries for drug discovery, this compound serves as a precursor for advanced functional materials. The pyrimidine core is a key component in many electronically or optically active molecules. By using the synthetic handles on the molecule, it can be incorporated into larger systems with tailored properties.

The reactive chlorine atom allows for the attachment of this compound to other molecular units or polymer backbones. For example, it could be used to synthesize:

Electron-deficient building blocks: The pyrimidine ring is electron-deficient, and when incorporated into conjugated systems, it can influence the electronic properties, making the resulting materials suitable for applications in organic electronics like OLEDs or organic photovoltaics.

Functional Polymers: The molecule can be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerized to create polymers with pendant pyrimidine units. These units can introduce specific properties to the bulk material, such as altered thermal stability, hydrophobicity, or the ability to coordinate metal ions.

While direct reports on materials derived from this compound are limited, the synthetic versatility of 2-chloropyrimidine (B141910) derivatives points to its significant potential in this domain. bldpharm.comnih.gov The combination of the functional pyrimidine core and the flexible butyl chain provides a unique molecular design element for the next generation of smart materials.

Future Research Trajectories for N Butyl 2 Chloropyrimidin 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The principles of green and sustainable chemistry are increasingly pivotal in modern organic synthesis. benthamdirect.combenthamdirect.com Future research in the synthesis of N-Butyl-2-chloropyrimidin-4-amine will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key areas of focus will include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials in a single step. acs.orgresearchgate.net Future work could explore novel MCRs to assemble the this compound core or its analogues, minimizing waste and improving atom economy.

Catalytic Approaches: The use of novel catalysts, including metal-based, organocatalysts, and biocatalysts, can lead to milder reaction conditions and higher selectivity. nih.gov Research into iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines showcases a sustainable pathway that could be adapted. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-induced synthesis have been shown to accelerate reaction rates and improve yields in the synthesis of pyrimidine (B1678525) derivatives. benthamdirect.comnih.gov Applying these techniques to the synthesis of this compound could lead to more energy-efficient processes.

Renewable Feedstocks: A long-term goal will be to utilize renewable resources. For instance, developing synthetic pathways that can convert biomass-derived starting materials, such as alcohols from lignocellulose, into the pyrimidine framework would represent a significant leap in sustainability. acs.org

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond established synthetic methods, future research will delve into the untapped reactive potential of this compound. The presence of a reactive chlorine atom and multiple nitrogen atoms within the pyrimidine ring offers a rich landscape for exploring novel chemical transformations.

Future research directions could include:

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Investigating C-H activation strategies on the pyrimidine core or the n-butyl chain of this compound could open up new avenues for creating diverse derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Exploring the application of this technology to this compound could enable previously inaccessible transformations.

Electrochemical Synthesis: Electrochemistry offers a green and versatile method for driving chemical reactions. acs.org Investigating the electrochemical modification of this compound could lead to novel derivatives and provide insights into its redox properties.

Nucleophilic Aromatic Substitution (SNAr) Studies: While SNAr reactions are common for chloropyrimidines, a deeper investigation into the regioselectivity and reactivity with a wider range of nucleophiles under unconventional conditions could reveal new synthetic possibilities. wuxiapptec.comproquest.com The interplay of substituents on the pyrimidine ring can lead to unexpected regiochemical outcomes, warranting further exploration. wuxiapptec.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. researchgate.netsioc-journal.cn This approach offers enhanced safety, reproducibility, and scalability.

Future integration of this compound synthesis with these technologies will likely involve:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the synthesis of this compound can lead to higher throughput and better process control. nih.gov This is particularly advantageous for handling potentially hazardous reagents or intermediates.

Automated Library Synthesis: Combining flow chemistry with automated synthesis platforms can enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. researchgate.net

In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow setup can streamline the entire synthetic process, from reaction to isolated product, significantly reducing manual intervention and time.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the structure and properties of this compound and its derivatives is crucial for its application. Advanced characterization techniques will play a vital role in this endeavor.

Future research will benefit from:

Solid-State NMR Spectroscopy: For crystalline derivatives, solid-state NMR can provide detailed information about the molecular structure, packing, and dynamics in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be essential for accurate mass determination and structural elucidation of novel derivatives. nih.gov Techniques like ion mobility-mass spectrometry could provide additional information on the three-dimensional structure of ions in the gas phase.

Single-Crystal X-ray Diffraction: Obtaining single crystals of this compound derivatives will be crucial for unambiguously determining their three-dimensional structures, which is fundamental for understanding their biological activity and material properties. mdpi.com

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR and NMR spectroscopy to monitor reactions in real-time can provide valuable mechanistic insights and aid in the optimization of reaction conditions.

Deepening Theoretical Understanding through Advanced Computational Methods

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. nih.gov Advanced theoretical methods will be instrumental in guiding future experimental work on this compound.

Key areas for computational investigation include:

Reaction Mechanism and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions, as well as to predict the regioselectivity of substitutions on the pyrimidine ring. wuxiapptec.comwuxiapptec.com This can help in designing more efficient and selective synthetic routes.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and electronic properties of virtual derivatives, aiding in the design of molecules with desired characteristics. nih.gov

Molecular Docking and Dynamics Simulations: For potential pharmaceutical applications, molecular docking and dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to biological targets, guiding the design of more potent and selective drug candidates.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis can provide insights into the reactivity of this compound, helping to explain and predict its behavior in various chemical reactions. wuxiapptec.com

Q & A

Q. What are the standard synthetic routes for N-Butyl-2-chloropyrimidin-4-amine, and how are reaction conditions optimized for reproducibility?

this compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed C–N coupling. For example, C–N coupling reactions involving 2-chloropyrimidine derivatives and n-butylamine can be performed under inert atmospheres with ligands like XPhos and catalysts such as Pd(OAc)₂. Reaction optimization often involves varying solvents (e.g., DMF, THF), temperatures (80–120°C), and stoichiometric ratios of reactants. Reproducibility is ensured by maintaining strict anhydrous conditions and monitoring progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substitution patterns and amine proton integration.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (using SHELX programs for refinement) to resolve ambiguous stereochemistry or regiochemistry .

- HPLC/LC-MS to assess purity (>95%) and detect trace byproducts like dehalogenated intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) help identify potential biological targets by simulating interactions with enzymes or receptors. For example, pyrimidine derivatives often target kinase domains, and docking against PDB structures (e.g., EGFR kinase) can prioritize in vitro assays .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement for this compound?

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare XRD-derived bond lengths/angles with computational models (e.g., Gaussian).

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals, which are common in pyrimidine derivatives due to planar symmetry .

- Dynamic NMR : Resolve rotational barriers in the butyl chain using variable-temperature ¹H NMR to detect conformational exchange broadening .

Q. How can reaction byproducts be systematically characterized, and what mechanistic insights do they provide?

Byproducts such as N-dealkylated or dimerized species can be isolated via preparative HPLC and characterized using HRMS/MS. Isotopic labeling (e.g., D₂O quenching) or kinetic studies (monitoring via in situ IR) can elucidate mechanisms. For example, detecting a Pd(II) intermediate in C–N coupling reactions suggests oxidative addition as a rate-limiting step, guiding catalyst selection .

Q. What experimental design principles improve yield in multi-step syntheses of this compound derivatives?

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify interactions.

- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of chloropyrimidine) and improve heat/mass transfer.

- Protecting groups : Temporarily protect reactive sites (e.g., NH₂ groups) during alkylation steps to prevent undesired substitutions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.